Trimazosin hydrochloride

alpha-1 adrenoceptor pharmacology vasodilation mechanisms in vivo cardiovascular pharmacology

Trimazosin hydrochloride (CAS 53746-46-6; monohydrate form; molecular weight 489.95 g/mol) is a quinazoline-derivative α1-adrenoceptor antagonist structurally related to prazosin, developed originally by Pfizer and licensed to Bristol-Myers Squibb. The compound exhibits oral bioavailability of approximately 61% and plasma clearance of 0.96 mL/min/kg.

Molecular Formula C20H32ClN5O7
Molecular Weight 489.9 g/mol
CAS No. 53746-46-6
Cat. No. B1683254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimazosin hydrochloride
CAS53746-46-6
Synonyms2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxy-2-quinqzolinyl)-1-piperazinecar boxylate
CP 19,106
CP-19,106
trimazosin
trimazosin hydrochloride
trimazosin hydrochloride, monohydrate
Molecular FormulaC20H32ClN5O7
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESCC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.O.Cl
InChIInChI=1S/C20H29N5O6.ClH.H2O/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H;1H2
InChIKeyWXMXALSEIGHTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimazosin Hydrochloride CAS 53746-46-6: Quinazoline α1-Adrenoceptor Antagonist Procurement Specifications


Trimazosin hydrochloride (CAS 53746-46-6; monohydrate form; molecular weight 489.95 g/mol) is a quinazoline-derivative α1-adrenoceptor antagonist structurally related to prazosin, developed originally by Pfizer and licensed to Bristol-Myers Squibb [1]. The compound exhibits oral bioavailability of approximately 61% and plasma clearance of 0.96 mL/min/kg [2]. As the monohydrochloride monohydrate salt, it appears as an off-white to light beige solid with a melting point of 166-169°C (decomposition) and limited aqueous solubility (slightly soluble in water, DMSO, and methanol) . Trimazosin was investigated clinically as an antihypertensive agent and received approval in certain jurisdictions under the trade names Cardovar and Supres, with maximum development reaching Phase 2 clinical evaluation [3].

Trimazosin Hydrochloride vs. Other Quinazoline α1-Blockers: Why Structural Analogy Does Not Permit Interchangeability


Despite sharing a quinazoline core with prazosin, doxazosin, and terazosin, trimazosin hydrochloride exhibits a fundamentally distinct pharmacologic signature that precludes simple substitution in research or reference-standard applications. Trimazosin demonstrates approximately 100-fold lower binding affinity for the α1-adrenoceptor compared to prazosin in radioligand binding assays [1], yet paradoxically produces greater maximal hypotensive efficacy in vivo via an incompletely characterized additional vasodilator mechanism [2]. This dissociation between receptor affinity and functional effect renders trimazosin uniquely valuable as a probe compound for investigating non-α1-mediated vasodilatory pathways. Furthermore, its distinct pharmacokinetic profile—terminal elimination half-life of 186 ± 80 min with an active metabolite (CP-23445) half-life of 93 ± 29 min [3]—differs substantially from longer-acting analogs such as doxazosin (9.4 ± 1.5 h) [4] and terazosin (12 h) [5], making trimazosin specifically suited for experimental protocols requiring shorter washout periods or acute pharmacodynamic assessments.

Trimazosin Hydrochloride Differentiation Evidence: Head-to-Head Comparative Data vs. Prazosin, Methyldopa, and Propranolol


Trimazosin vs. Prazosin: 100-Fold Lower α1 Binding Affinity Yet Superior Maximal Hypotensive Efficacy in Rat Model

In direct comparative studies in anesthetized Sprague-Dawley rats, trimazosin demonstrated lower potency but greater maximal hypotensive efficacy compared to prazosin. Critically, trimazosin caused less blockade of α1-adrenoceptors even when its hypotensive effect exceeded that of prazosin [1]. Radioligand binding studies to cerebral membranes established that trimazosin exhibits approximately 100-fold lower affinity for the α1-adrenoceptor compared to prazosin, with correspondingly lower pA2 values derived from phenylephrine contractile responses in isolated thoracic aorta preparations [2]. This dissociation between receptor binding affinity and functional hypotensive effect provides direct evidence for a non-α1-mediated vasodilator component unique to trimazosin among quinazoline α1-blockers [3].

alpha-1 adrenoceptor pharmacology vasodilation mechanisms in vivo cardiovascular pharmacology

Trimazosin vs. Propranolol: Preservation of Heart Rate and Reduction of Serum Creatinine/BUN in Hypertensive Patients

In a double-blind, parallel comparative study of 130 patients with essential hypertension, trimazosin (± polythiazide) and propranolol (± polythiazide) were compared directly. Both regimens achieved statistically significant sustained blood pressure reduction, though propranolol alone was somewhat more effective at the doses selected [1]. The key differentiation emerged in hemodynamic and renal parameters: trimazosin had no effect on heart rate, whereas propranolol significantly lowered resting heart rates (occasionally troublesome clinically). Furthermore, trimazosin lowered serum creatinine and blood urea nitrogen (BUN), an effect significantly different from that of propranolol [2]. A tendency for serum uric acid to rise in propranolol-treated patients and fall in trimazosin-treated patients was also observed. Additionally, the difference between the increase in HDL-cholesterol in trimazosin-treated patients and the decrease in propranolol-treated patients was statistically significant [3].

clinical hypertension cardiovascular safety renal function biomarkers

Trimazosin vs. Methyldopa: Equivalent Antihypertensive Efficacy at 1:2.5 Dose Ratio with Superior Tolerability

In a double-blind, randomized study of 18 hypertensive patients, trimazosin 900 mg daily and methyldopa 2,250 mg daily were compared directly against placebo. Both agents produced statistically equivalent reductions in supine and standing systolic and diastolic blood pressure: trimazosin reduced mean supine blood pressure by 17.0/12.8 mm Hg versus placebo (p < 0.01); methyldopa reduced supine blood pressure by 17.8/12.4 mm Hg versus placebo (p < 0.01) [1]. Neither agent affected supine or standing heart rate. However, the tolerability profiles differed markedly: of 6 patients receiving methyldopa, one developed drug fever requiring study discontinuation and one developed impotence, whereas none of the 6 patients receiving trimazosin experienced any adverse effects [2]. The side effect profile of trimazosin has been characterized as comparable to placebo and significantly better than that of either methyldopa or propranolol [3].

antihypertensive comparative efficacy dose equivalency adverse event profile

Trimazosin vs. Doxazosin and Prazosin: Distinct Pharmacokinetic Profile with Active Metabolite CP-23445

Integrated pharmacokinetic-pharmacodynamic modeling in normotensive volunteers revealed significant differences among quinazoline α1-antagonists. Trimazosin exhibits a mean terminal elimination half-life of 3.1 ± 0.3 h (186 ± 18 min), which is comparable to prazosin (2.0 ± 0.4 h) but substantially shorter than doxazosin (9.4 ± 1.5 h) [1]. Notably, trimazosin produces an active alkyl-hydroxylated metabolite, CP-23445 (1-hydroxytrimazosin), with an independent elimination half-life of 93 ± 29 min [2]. The clearance of trimazosin (mean 67 ± 29 mL/min) is markedly lower than both prazosin (327 ± 78 mL/min) and doxazosin (139 ± 30 mL/min) [3]. The pharmacodynamic profile of trimazosin requires a model incorporating effect compartments for both parent drug and the CP-23445 metabolite to adequately characterize the hypotensive response, a feature not required for prazosin or doxazosin [4].

pharmacokinetics drug metabolism half-life comparison

Trimazosin Competitive vs. Doxazosin/Prazosin Non-Competitive Antagonism in Rat Aorta Fast-Component Contraction

In isolated rat thoracic aorta preparations, α-adrenoceptor antagonists were compared for their effects on dose-response curves of fast and slow components of contraction to noradrenaline. For the slow component, the rank order of competitive antagonism potency was: prazosin > WB4101 = doxazosin > tiodazosin > phentolamine > corynanthine > trimazosin > rauwolscine [1]. For the fast component, a critical mechanistic distinction emerged: doxazosin (25 nM) and prazosin (25 nM) produced complete and unsurmountable (non-competitive) antagonism of the maximum fast component, whereas phentolamine, corynanthine, trimazosin, and rauwolscine all competitively antagonized the fast component [2]. This indicates that trimazosin, unlike prazosin and doxazosin, does not produce non-competitive blockade of the fast component of α-adrenoceptor-mediated contraction, reflecting fundamental differences in receptor interaction kinetics or binding site topography [3].

vascular smooth muscle pharmacology α-adrenoceptor antagonism mechanism functional receptor assays

Trimazosin vs. Class Baseline: Dose-Response Efficacy in Long-Term Hypertension Management

In long-term clinical studies evaluating trimazosin in over 1,000 hypertensive patients, quantitative responder analysis established clear dose-response benchmarks. A total of 74% of patients responded at a trimazosin dose of 300 mg/day or less; the maximum dose was 300 mg/day or less in 52% of patients and 200 mg/day or less in 36% of patients [1]. Most patients achieved blood pressure control with twice-daily dosing. Long-term hemodynamic studies demonstrated that trimazosin reduced mean casual blood pressure from 165/106 mm Hg to 147/92 mm Hg after 11 months of sustained-release formulation therapy (mean daily dose 418 mg), with total peripheral resistance reduced by 8-14% and cardiac output slightly higher (2-8%) across all conditions [2]. Progression of hypertension target organ damage did not occur, and improvement in blood lipids with decreased total serum cholesterol was noted in long-term therapy [3].

clinical dose-response antihypertensive efficacy patient responder analysis

Trimazosin Hydrochloride Procurement-Relevant Research Applications Based on Verified Differentiation Evidence


Probe Compound for Dissociating α1-Receptor Blockade from Alternative Vasodilatory Mechanisms

Trimazosin hydrochloride is uniquely suited for experimental protocols designed to distinguish α1-adrenoceptor-mediated vasodilation from alternative vasodilatory pathways. With approximately 100-fold lower α1-receptor binding affinity than prazosin yet greater maximal hypotensive efficacy in vivo, trimazosin provides a pharmacologic tool for investigating non-α1-mediated vasodilator mechanisms [1]. This property is not shared by other quinazoline α1-blockers and supports procurement for cardiovascular pharmacology laboratories studying receptor-independent vasodilation or the elusive additional mechanism contributing to trimazosin's hypotensive effect [2].

Reference Standard for Acute Pharmacodynamic Studies Requiring Short Half-Life and Minimal Carryover

Trimazosin's terminal elimination half-life of 3.1 ± 0.3 h—substantially shorter than doxazosin (9.4 ± 1.5 h) and terazosin (12 h)—makes it the preferred quinazoline α1-antagonist reference standard for acute pharmacodynamic protocols requiring rapid washout between treatment arms [3]. Its active metabolite CP-23445 contributes to the overall pharmacodynamic profile with an independent half-life of 93 ± 29 min, enabling investigations of combined parent-metabolite effect compartment modeling not feasible with prazosin or doxazosin [4].

Comparator for Structure-Activity Relationship Studies of Quinazoline Antagonist Binding Kinetics

The observation that trimazosin produces competitive antagonism of the fast component of α-adrenoceptor-mediated contraction in rat aorta, whereas equipotent concentrations of doxazosin and prazosin produce non-competitive, unsurmountable antagonism [5], positions trimazosin as an essential comparator in structure-activity relationship (SAR) studies. Researchers investigating the molecular determinants of competitive versus non-competitive quinazoline α1-antagonist binding kinetics require trimazosin as a reference compound representing the competitive phenotype within the quinazoline class.

Hypertension Pharmacology Model with Neutral Heart Rate and Favorable Renal Biomarker Profile

For preclinical or translational hypertension studies requiring an α1-antagonist reference with well-characterized cardiovascular and renal effects, trimazosin offers a distinct profile: it reduces blood pressure without affecting heart rate (unlike propranolol) and significantly lowers serum creatinine and blood urea nitrogen while increasing HDL-cholesterol [6]. These quantitative outcomes, established in direct comparative clinical trials, support trimazosin's procurement for studies where neutral heart rate effects and favorable renal biomarker changes are experimental prerequisites.

Quote Request

Request a Quote for Trimazosin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.